8-(N-Boc-aminomethyl)guanosine structure and properties
8-(N-Boc-aminomethyl)guanosine structure and properties
An In-depth Technical Guide to 8-(N-Boc-aminomethyl)guanosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-(N-Boc-aminomethyl)guanosine is a synthetic analog of the purine (B94841) nucleoside guanosine (B1672433). As a member of the C8-substituted guanosine analogs, it is recognized for its potential as an immunostimulatory agent. The primary mechanism of its biological activity is attributed to the activation of Toll-like receptor 7 (TLR7).[1][2] This activation triggers downstream signaling cascades, leading to the production of type I interferons and other pro-inflammatory cytokines, which in turn can elicit antiviral and antitumor immune responses. This technical guide provides a comprehensive overview of the structure, properties, and biological activity of 8-(N-Boc-aminomethyl)guanosine, including detailed (proposed) experimental protocols and visualizations of the relevant biological pathways.
Structure and Properties
8-(N-Boc-aminomethyl)guanosine is characterized by a guanosine core with a tert-butoxycarbonyl (Boc) protected aminomethyl group attached at the C8 position of the guanine (B1146940) base. The Boc protecting group is a common feature in synthetic chemistry, used to prevent the primary amine from participating in unwanted side reactions during multi-step syntheses.
Chemical Structure
IUPAC Name: tert-butyl (([2-amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-8-yl]methyl)carbamate)
Molecular Formula: C₁₆H₂₄N₆O₇
Molecular Weight: 412.40 g/mol
Physicochemical Properties
Table 1: Summary of Physicochemical and Biological Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₄N₆O₇ | [2] |
| Molecular Weight | 412.40 g/mol | [2] |
| Target | Toll-like receptor 7 (TLR7) | [1][2] |
| Biological Activity | Immunostimulatory, Antiviral | [1][2] |
| Mechanism of Action | TLR7 Agonist, Induction of Type I IFN | [1][2] |
Synthesis
A detailed, peer-reviewed synthesis protocol for 8-(N-Boc-aminomethyl)guanosine is not currently published. However, a plausible synthetic route can be proposed based on established methods for the synthesis of 8-substituted guanosine derivatives. The most common starting material for such syntheses is 8-bromoguanosine (B14676).
Proposed Synthetic Pathway
The synthesis would likely involve a two-step process:
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Nucleophilic substitution: Reaction of 8-bromoguanosine with a suitable aminomethyl synthon.
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Boc protection: Protection of the resulting primary amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O).
Alternatively, a more direct route would involve the reaction of 8-bromoguanosine with N-Boc-aminomethane.
Diagram 1: Proposed Synthesis of 8-(N-Boc-aminomethyl)guanosine
Caption: Proposed synthetic route to 8-(N-Boc-aminomethyl)guanosine.
Biological Activity and Mechanism of Action
8-(N-Boc-aminomethyl)guanosine is a guanosine analog with reported immunostimulatory activity.[1][2] Studies have indicated that the functional activity of such guanosine analogs is dependent on the activation of Toll-like receptor 7 (TLR7).[1][2]
TLR7 Activation
TLR7 is an endosomal receptor that recognizes single-stranded RNA (ssRNA), particularly guanosine- and uridine-rich sequences, which are common in viral genomes. Upon binding of a ligand, TLR7 dimerizes and initiates a signaling cascade that leads to the activation of transcription factors, such as NF-κB and IRF7.
Diagram 2: TLR7 Signaling Pathway
Caption: Simplified TLR7 signaling pathway activated by guanosine analogs.
Immunostimulatory Effects
The activation of TLR7 by 8-(N-Boc-aminomethyl)guanosine is expected to lead to:
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Induction of Type I Interferons (IFN-α/β): These cytokines play a crucial role in antiviral immunity.
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Production of Pro-inflammatory Cytokines: Such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which contribute to the activation and recruitment of immune cells.
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Activation of Antigen-Presenting Cells (APCs): Including dendritic cells and macrophages, leading to enhanced antigen presentation and T-cell activation.
Experimental Protocols
While specific experimental data for 8-(N-Boc-aminomethyl)guanosine is not available in the public domain, this section provides detailed, generalized protocols for the synthesis and biological evaluation of 8-substituted guanosine analogs, based on established methodologies.
General Synthesis of 8-Substituted Guanosine Analogs
This protocol is adapted from the synthesis of similar compounds and represents a plausible method for obtaining 8-aminomethylguanosine, which can then be Boc-protected.
Materials:
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8-Bromoguanosine
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N-Boc-aminomethane
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Palladium catalyst (e.g., Pd(PPh₃)₄)
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Base (e.g., Na₂CO₃)
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Solvent (e.g., Dimethylformamide, DMF)
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Di-tert-butyl dicarbonate (Boc₂O)
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Triethylamine (TEA)
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Dichloromethane (DCM)
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Silica (B1680970) gel for column chromatography
Procedure:
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Synthesis of 8-(N-Boc-aminomethyl)guanosine: a. To a solution of 8-bromoguanosine (1 equivalent) in DMF, add N-Boc-aminomethane (1.2 equivalents), a palladium catalyst (0.1 equivalents), and a base (2 equivalents). b. Heat the reaction mixture under an inert atmosphere (e.g., argon) at 80-100 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). c. After completion, cool the reaction mixture, filter to remove the catalyst, and evaporate the solvent under reduced pressure. d. Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane).
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Characterization: a. Obtain ¹H NMR and ¹³C NMR spectra to confirm the structure of the synthesized compound. b. Perform High-Resolution Mass Spectrometry (HRMS) to determine the exact mass and confirm the molecular formula. c. Assess the purity of the final compound using High-Performance Liquid Chromatography (HPLC).
In Vitro TLR7 Activation Assay
This protocol describes a cell-based reporter assay to determine the TLR7 agonist activity of 8-(N-Boc-aminomethyl)guanosine.
Materials:
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HEK-Blue™ hTLR7 cells (InvivoGen) or a similar reporter cell line expressing human TLR7 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene.
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8-(N-Boc-aminomethyl)guanosine (test compound)
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R848 (positive control)
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Vehicle control (e.g., DMSO)
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HEK-Blue™ Detection medium (InvivoGen)
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96-well cell culture plates
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Spectrophotometer (620-655 nm)
Procedure:
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Cell Seeding: a. Culture HEK-Blue™ hTLR7 cells according to the manufacturer's instructions. b. Seed the cells in a 96-well plate at a density of approximately 5 x 10⁴ cells per well and incubate overnight.
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Compound Treatment: a. Prepare serial dilutions of 8-(N-Boc-aminomethyl)guanosine and the positive control (R848) in cell culture medium. b. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control. c. Incubate the plate for 16-24 hours at 37 °C in a CO₂ incubator.
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SEAP Reporter Assay: a. Add HEK-Blue™ Detection medium to a new 96-well plate. b. Transfer the supernatant from the cell plate to the plate containing the detection medium. c. Incubate for 1-3 hours at 37 °C and measure the absorbance at 620-655 nm.
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Data Analysis: a. Calculate the fold-change in SEAP activity relative to the vehicle control. b. Plot the dose-response curve and determine the EC₅₀ value for TLR7 activation.
Diagram 3: Workflow for TLR7 Activation Assay
Caption: Workflow for the in vitro TLR7 activation assay.
Conclusion
8-(N-Boc-aminomethyl)guanosine represents a promising lead compound for the development of novel immunomodulatory therapies. Its activity as a TLR7 agonist positions it as a candidate for applications in antiviral treatments, vaccine adjuvants, and cancer immunotherapy. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety in preclinical and clinical studies. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to advance the understanding and application of this and similar guanosine-based immunomodulators.
